molecular formula C8H7FN4O B1439122 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1135282-88-0

6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No. B1439122
M. Wt: 194.17 g/mol
InChI Key: CVGROIUUKDEOFN-UHFFFAOYSA-N
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Description

6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide is a chemical compound with the molecular formula C8H7FN4O and a molecular weight of 194.17 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide is 1S/C8H7FN4O/c9-5-1-2-7-11-6 (8 (14)12-10)4-13 (7)3-5/h1-4H,10H2, (H,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide is a solid substance at ambient temperature . It has a boiling point of 263-264 degrees .

Scientific Research Applications

Synthesis and Evaluation for Imaging Agents

The fluoroethoxy and fluoropropoxy substituted 2-(6-chloro-2-phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamides were synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds, particularly [18F]PBR compounds, have potential as imaging agents for PBR expression in neurodegenerative disorders due to their distribution patterns and interaction with established PBR drugs in biodistribution studies (Fookes et al., 2008).

Antifungal Activity

Novel synthesized compounds related to imidazo[1,2-a]pyridine demonstrated significant biological activity against Candida albicans infections. These compounds showed potential in modulating liver function, inflammation, and gene expression of ALS1, Cyp450, and COX-2, suggesting their efficacy as antimicrobial agents and their potential to address drug resistance issues in fungal infections (Megeed et al., 2018).

Antipsychotic and Antiparasitic Applications

Fluorinated imidazo[1,2-a]pyridine derivatives exhibited potential as novel antipsychotic agents. These compounds showed high affinity for the GABA-A receptor and displayed promising results in antipsychotic-like activity tests, suggesting their potential for the development of new treatments in this field (Marcinkowska et al., 2016).Quaternary 2-phenylimidazo[1,2-a]pyridinum salts showed significant antiparasitic activity, particularly against Trypanosoma rhodesiense, indicating their potential as cationic antiprotozoal drugs (Sundberg et al., 1990).

Analytical and Imaging Studies

The compound 6-[(124)I]iodo-2-(4'-N,N-dimethylamino)-phenylimidazo[1,2-a]pyridine ([(124)I]IMPY) was developed and characterized for identifying Alzheimer's disease in transgenic mouse models through positron emission tomography (PET), showcasing its utility in imaging beta-amyloid plaques in the brain (Chang et al., 2009).

Safety And Hazards

The safety information available indicates that 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide may be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation and may cause respiratory irritation . The Material Safety Data Sheet (MSDS) should be referred to for detailed safety and handling instructions .

properties

IUPAC Name

6-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGROIUUKDEOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191504
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide

CAS RN

1135282-88-0
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135282-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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